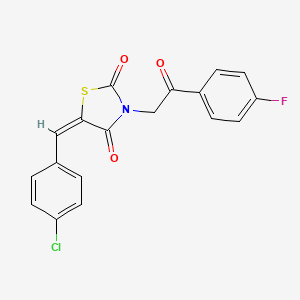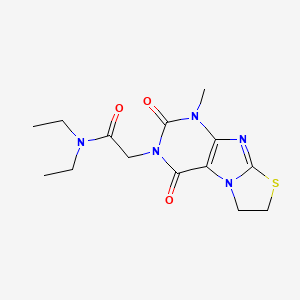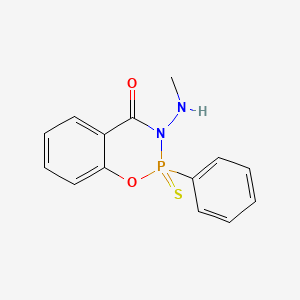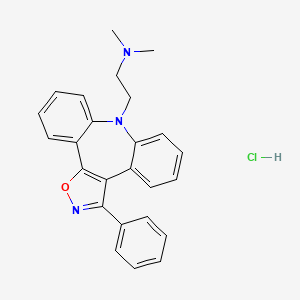
Diaquo-di-(alpha-ketoglutarato-O,O(sup alpha))cobalt(II) dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diaquo-di-(alpha-ketoglutarato-O,O(sup alpha))cobalt(II) dihydrate is a coordination compound where cobalt(II) is complexed with alpha-ketoglutarate and water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diaquo-di-(alpha-ketoglutarato-O,O(sup alpha))cobalt(II) dihydrate typically involves the reaction of cobalt(II) salts with alpha-ketoglutarate under aqueous conditions. The reaction is carried out by dissolving cobalt(II) chloride or cobalt(II) nitrate in water, followed by the addition of alpha-ketoglutarate. The mixture is then stirred and heated to facilitate the formation of the complex. The resulting solution is allowed to cool, and the product is obtained by crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product. The crystallized product is then filtered, washed, and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Diaquo-di-(alpha-ketoglutarato-O,O(sup alpha))cobalt(II) dihydrate can undergo various chemical reactions, including:
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under suitable conditions.
Reduction: The compound can be reduced back to cobalt(II) if it has been oxidized.
Substitution: Ligands such as water molecules can be substituted with other ligands like ammonia or phosphines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Ammonia, phosphines, or other ligands in aqueous or organic solvents.
Major Products
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(II) complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Chemistry
In chemistry, Diaquo-di-(alpha-ketoglutarato-O,O(sup alpha))cobalt(II) dihydrate is used as a catalyst in various organic reactions. Its ability to coordinate with different ligands makes it a versatile catalyst for oxidation and reduction reactions.
Biology
In biological research, this compound is studied for its potential role in enzyme mimetics. It can mimic the activity of certain metalloenzymes, making it useful in biochemical studies.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules suggests it could be used in drug development or as a diagnostic agent.
Industry
In industrial applications, this compound is used in the production of cobalt-based catalysts and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Diaquo-di-(alpha-ketoglutarato-O,O(sup alpha))cobalt(II) dihydrate involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt center can undergo oxidation and reduction, facilitating electron transfer processes. The alpha-ketoglutarate ligand can also participate in biochemical pathways, making the compound relevant in biological systems.
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) oxalate dihydrate: Similar coordination environment but with oxalate ligands.
Cobalt(II) acetate dihydrate: Another cobalt(II) complex with acetate ligands.
Cobalt(II) chloride dihydrate: A simpler cobalt(II) complex with chloride ligands.
Uniqueness
Diaquo-di-(alpha-ketoglutarato-O,O(sup alpha))cobalt(II) dihydrate is unique due to the presence of alpha-ketoglutarate, which is a key intermediate in the tricarboxylic acid (TCA) cycle. This makes the compound particularly interesting for biochemical and medical research, as it can interact with biological systems in ways that other cobalt complexes cannot.
Properties
CAS No. |
131892-74-5 |
|---|---|
Molecular Formula |
C10H14CoO12 |
Molecular Weight |
385.14 g/mol |
IUPAC Name |
cobalt(2+);hydron;2-oxopentanedioate;dihydrate |
InChI |
InChI=1S/2C5H6O5.Co.2H2O/c2*6-3(5(9)10)1-2-4(7)8;;;/h2*1-2H2,(H,7,8)(H,9,10);;2*1H2/q;;+2;;/p-2 |
InChI Key |
ZFWDVIBRRKMCGS-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].C(CC(=O)[O-])C(=O)C(=O)[O-].C(CC(=O)[O-])C(=O)C(=O)[O-].O.O.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropan-1-ol](/img/structure/B12769312.png)




